![molecular formula C16H14N2O3 B5556130 4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

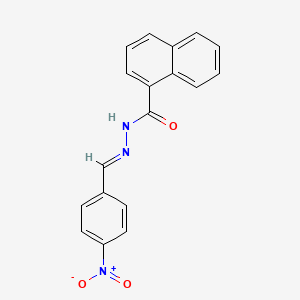

The compound "4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one" belongs to a class of compounds that exhibit significant biological and medicinal properties due to their complex structure and the presence of the oxazole ring. These compounds are known for their versatility in chemical reactions and are valuable intermediates in the synthesis of various heterocycles (Laroum et al., 2019).

Synthesis Analysis

The synthesis of oxazolone derivatives, such as the compound , typically involves a multi-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. These reactions are catalyzed by various catalysts under different conditions, showcasing the compound's versatility and the efficiency of synthesis methods (Laroum et al., 2019).

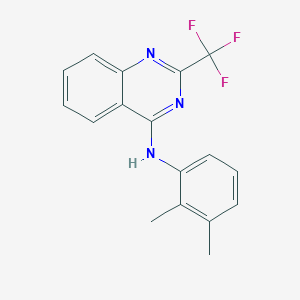

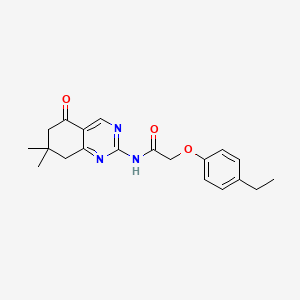

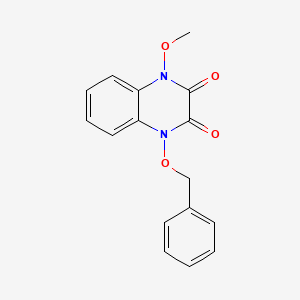

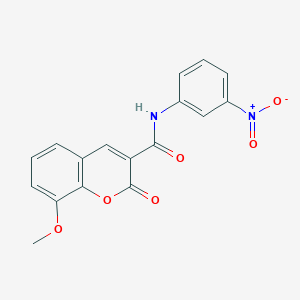

Molecular Structure Analysis

The compound's structure is characterized by the presence of an oxazolone ring, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. This structure is crucial for the compound's chemical behavior and reactivity, offering various sites for chemical transformations and modifications (Rossi et al., 2014).

Chemical Reactions and Properties

Oxazolone derivatives undergo several chemical transformations, including reactions with C- and N-nucleophiles. These reactions lead to the formation of a wide range of compounds, such as amides, pyrrolones, and benzofurans, demonstrating the compound's reactivity and potential for creating diverse chemical entities (Kamneva et al., 2018).

Physical Properties Analysis

While specific physical properties of "4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one" are not detailed in the available literature, compounds of this class generally possess notable physical characteristics due to their heterocyclic nature. These properties include melting points, boiling points, and solubility, which are critical for their application in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of oxazolone derivatives are profoundly influenced by the oxazolone ring. This structure imparts the compounds with the ability to participate in various organic reactions, making them valuable intermediates in organic synthesis. Their reactivity with nucleophiles and electrophiles, ability to form stable complexes, and potential for further functionalization underscore their significance in chemical research and drug discovery (Laroum et al., 2019).

科学的研究の応用

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties, showcasing significant potential in photonics and electronics. The study by Murthy et al. (2010) synthesized and characterized 4-substituted benzylidene-2-phenyl oxazol-5-ones, including compounds with structures closely related to the one of interest, highlighting their applications in photonics due to their large nonlinearity, which originates from extensively delocalized π-electron distribution. These properties are critical for applications in photonics and electronics, with studies conducted using Z-scan techniques to explore their nonlinear optical behaviors (Murthy et al., 2010).

Crystal Structure and Conformational Analysis

Sevinçek et al. (2011) determined the molecular and crystal structure of 4-[(p-N,N-Dimethylamino)benzylidene]-2-phenyloxazole-5-one through single crystal X-ray diffraction, providing insights into its conformational flexibility and geometric isomerism. This research offers foundational knowledge for understanding the molecular behavior of such compounds, essential for their application in material science and pharmaceutical development (Sevinçek et al., 2011).

Synthesis of Azo Dyes and Solvatochromic Behavior

Fozooni et al. (2008) synthesized novel 4-arylidene-5(4H)-oxazolone azo dyes, indicating the versatility of 4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one derivatives in dye synthesis. The study evaluated their solvatochromic behavior in various solvents, highlighting their potential in developing sensitive materials for solvent polarity and applications in dye-sensitized solar cells and optical sensors (Fozooni et al., 2008).

Synthesis and Applications in Organic Synthesis

Further research by Stanovnik et al. (2002) explored the synthesis of 4-{3-dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and its use in synthesizing 1,4-dihydropyridine derivatives. This study showcases the compound's utility in organic synthesis, particularly in the formation of compounds with potential pharmacological activities (Stanovnik et al., 2002).

特性

IUPAC Name |

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18(2)12-7-5-11(6-8-12)10-13-16(19)21-15(17-13)14-4-3-9-20-14/h3-10H,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMXCPKWRVIZDN-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)